Methyl propan-2-yl propanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

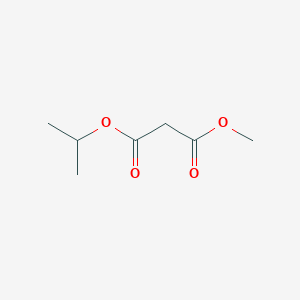

Isopropyl methyl malonate is an organic compound belonging to the class of malonic esters. These esters are derivatives of malonic acid and are characterized by the presence of two ester groups attached to a central carbon atom. Isopropyl methyl malonate is used in various chemical syntheses due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl methyl malonate typically involves the esterification of malonic acid with isopropyl alcohol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods: On an industrial scale, the production of isopropyl methyl malonate follows similar principles but is optimized for higher yields and purity. The process involves continuous esterification in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Isopropyl methyl malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base like sodium ethoxide.

Hydrolysis: Acidic or basic hydrolysis of the ester groups yields malonic acid and the corresponding alcohols.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heat, typically around 100-150°C.

Major Products:

Alkylation: Substituted malonic esters.

Hydrolysis: Malonic acid, isopropyl alcohol, and methanol.

Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Isopropyl methyl malonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted acetic acids and other derivatives.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl methyl malonate in chemical reactions involves the formation of enolate ions. These ions are highly reactive nucleophiles that can undergo various substitution and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Diethyl Malonate: Another malonic ester with similar reactivity but different ester groups.

Dimethyl Malonate: Similar to isopropyl methyl malonate but with two methyl ester groups.

Ethyl Methyl Malonate: Contains one ethyl and one methyl ester group.

Uniqueness: Isopropyl methyl malonate is unique due to the presence of both isopropyl and methyl ester groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl propan-2-yl propanedioate, also known as isopropyl methyl malonate, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C7H12O4) is characterized by the presence of two ester functional groups and a branched alkyl chain. Its structural formula can be represented as follows:

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the micromolar range .

2. Anticancer Potential

- In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells. A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

3. Anti-inflammatory Effects

- Preliminary investigations have indicated that this compound may possess anti-inflammatory properties, potentially modulating cytokine release and reducing inflammation in various models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that this compound might interact with receptors linked to inflammatory responses or cell survival, although further research is needed to elucidate these pathways fully .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Modulates cytokine release |

Case Study Example: Anticancer Activity

A notable study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 25 µM). The study concluded that the compound activates caspase pathways, leading to programmed cell death, which could be harnessed for therapeutic applications in cancer treatment .

Properties

CAS No. |

63877-42-9 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-O-methyl 3-O-propan-2-yl propanedioate |

InChI |

InChI=1S/C7H12O4/c1-5(2)11-7(9)4-6(8)10-3/h5H,4H2,1-3H3 |

InChI Key |

WVMXPRWVUFCGTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.